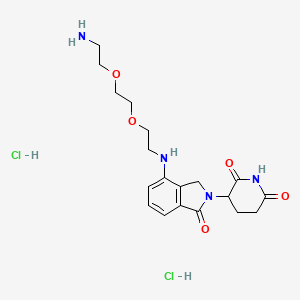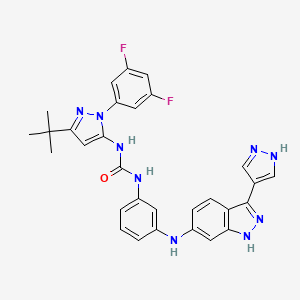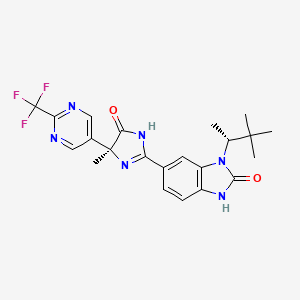
B3Gnt2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B3Gnt2-IN-1 is a potent inhibitor of the enzyme beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). This enzyme is involved in the biosynthesis of poly-N-acetyllactosamine chains, which are important for various biological processes, including cell-cell interactions and signaling pathways . This compound has shown significant potential in scientific research due to its ability to modulate these processes.
Méthodes De Préparation
The synthesis of B3Gnt2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional group modifications: Various chemical reactions are employed to introduce functional groups that enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Analyse Des Réactions Chimiques
B3Gnt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
B3Gnt2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the biosynthesis of poly-N-acetyllactosamine chains and their role in various chemical processes.
Biology: The compound is employed to investigate cell-cell interactions and signaling pathways mediated by glycosylation.
Medicine: this compound is explored for its potential therapeutic applications in diseases where glycosylation plays a critical role, such as cancer and autoimmune disorders.
Mécanisme D'action
B3Gnt2-IN-1 exerts its effects by inhibiting the enzyme beta-1,3-N-acetylglucosaminyltransferase 2. This enzyme catalyzes the addition of N-acetylglucosamine to poly-N-acetyllactosamine chains, a key step in their biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of these chains, thereby modulating cell-cell interactions and signaling pathways . The molecular targets and pathways involved include the glycosylation of proteins and lipids, which are essential for various biological functions .
Comparaison Avec Des Composés Similaires
B3Gnt2-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting beta-1,3-N-acetylglucosaminyltransferase 2. Similar compounds include:
B3GNT1-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 1, which has a different substrate specificity and biological role.
B3GNT3-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 3, involved in different glycosylation pathways.
These compounds share structural similarities but differ in their target enzymes and biological effects, highlighting the uniqueness of this compound in modulating specific glycosylation processes .
Propriétés
Formule moléculaire |
C22H23F3N6O2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1 |
Clé InChI |
LXZLGZHJNRWDGN-FIKIJFGZSA-N |
SMILES isomérique |
C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
SMILES canonique |
CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



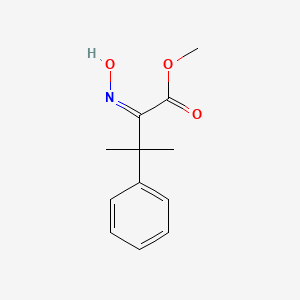
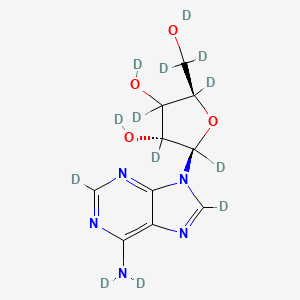


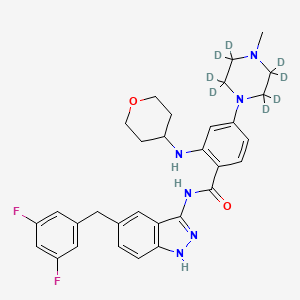
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)

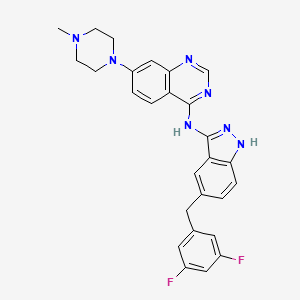
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
